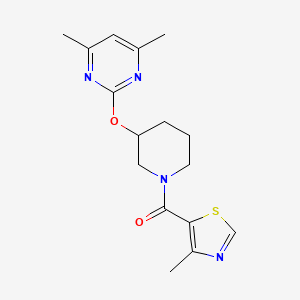
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Pyrimidine derivatives, such as the one , have been shown to possess antibacterial properties. The compound’s structure allows it to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria outright. This makes it a candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antifungal Activity
Similar to their antibacterial properties, pyrimidine derivatives can also exhibit antifungal activity. This is particularly important for the treatment of fungal infections, which are often difficult to manage and can be life-threatening, especially in immunocompromised individuals .
Antiparasitic Potential
The structural complexity of pyrimidine derivatives lends them the potential for antiparasitic activity. This could lead to new treatments for parasitic infections, which are a major health concern in many parts of the world .
Anti-inflammatory Uses
Pyrimidine compounds have been reported to show anti-inflammatory effects. This application is significant given the wide range of diseases and conditions where inflammation is a key factor, including autoimmune diseases, allergies, and cancer .
Antiviral Research
Pyrimidine derivatives have shown promise in antiviral research. Given the ongoing threat of viral epidemics and pandemics, compounds like (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone could be valuable in the development of new antiviral drugs .
Antioxidant Properties
The compound’s structure suggests it could have antioxidant properties, which are beneficial in combating oxidative stress in the body. Oxidative stress is implicated in various chronic diseases, including neurodegenerative disorders and cancer .
Herbicide Development
Pyrimidine derivatives have been utilized in the development of herbicides. Their ability to interfere with plant growth can be harnessed to control weeds and other unwanted vegetation in agricultural settings .
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFNSRJAMTTPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
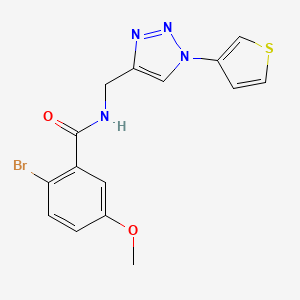
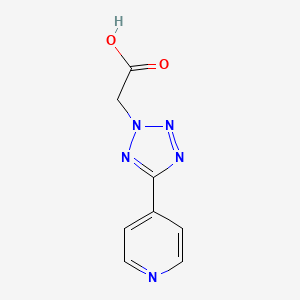
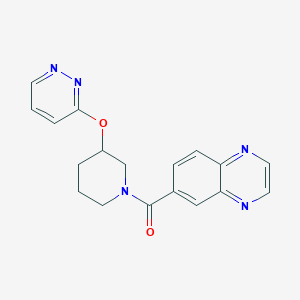
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2361640.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)
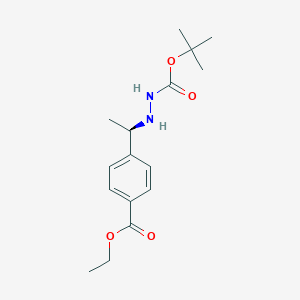
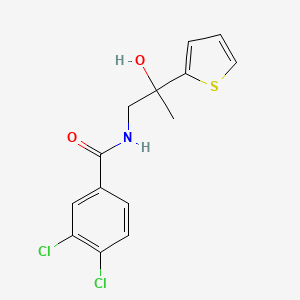
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2361654.png)